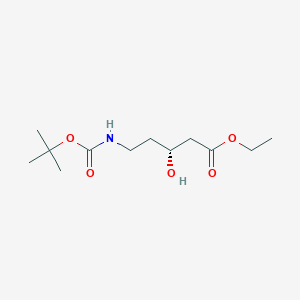

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

Vue d'ensemble

Description

“®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester” is an ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .

Synthesis Analysis

The synthesis of esters like “®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester” typically involves the reaction of carboxylic acids and alcohols in the presence of a catalyst, a process called esterification . The reaction is reversible and does not go to completion . To shift the reaction towards ester formation, a large excess of alcohol can be used .Molecular Structure Analysis

The molecular structure of esters, including “®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester”, involves a carbonyl group (C=O) and an ether group (R-O-R’) . The carbonyl carbon is bonded to an oxygen atom and to the rest of the molecule (which includes the R-O-R’ part) .Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions. One such reaction is hydrolysis, where the ester reacts with water to produce a carboxylic acid and an alcohol . This reaction is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so they have intermediate boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .Applications De Recherche Scientifique

Ester Synthesis

This compound is an ester, which are commonly prepared by the reaction of carboxylic acids and alcohols in the presence of hydrochloric acid or sulfuric acid, a process called esterification . This method can be used for converting alcohols into esters.

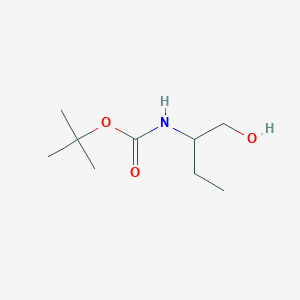

Preparation of tert-butoxycarbonyl Derivatives

The compound can be used in the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate . This process is important in the field of biochemistry and medicinal chemistry, where Boc-protected amino acids are used in peptide synthesis.

Flavor and Fragrance Industry

Carboxylic acid esters of low molecular weight are colorless, volatile liquids with pleasant odors, slightly soluble in water. Many are responsible for the fragrance and flavor of flowers and fruits . This compound could potentially be used in the flavor and fragrance industry.

Solvent Production

Certain volatile esters are used as solvents for lacquers, paints, and varnishes . This compound, being an ester, could potentially be used in the production of these solvents.

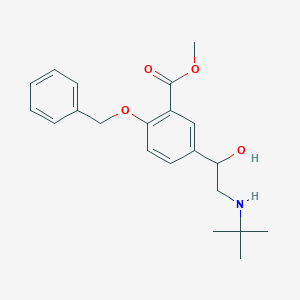

Bioreductive Preparation of ACE Inhibitors

There is potential for this compound to be used in the bioreductive preparation of ACE inhibitors, a class of medication used primarily for the treatment of high blood pressure and heart failure .

Enzymatic Hydrolytic Resolution

This compound could potentially be used in enzymatic hydrolytic resolution processes, which are important in the production of enantiomerically pure compounds .

Safety and Hazards

Orientations Futures

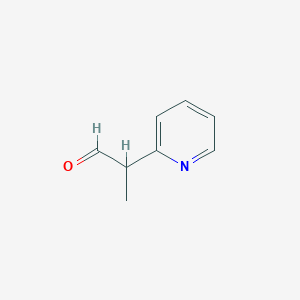

The future directions in the field of ester research could involve the development of new synthetic methods for ester formation, particularly those that are more environmentally friendly and sustainable . For example, a cooperative catalytic system for the synthesis of beta-amino acid esters from beta-hydroxyl acid esters, including the bio-derived 3-hydroxypropionic acid, has been reported .

Mécanisme D'action

Target of Action

It’s known that the compound belongs to the class of n-boc protected amino acids, which are commonly used in peptide synthesis .

Mode of Action

The compound, being an N-Boc protected amino acid, undergoes deprotection under certain conditions. The N-Boc group is selectively removed from the compound using specific reagents such as oxalyl chloride in methanol . This deprotection process takes place under room temperature conditions for 1–4 hours with yields up to 90% . The removal of the N-Boc group allows the amino acid to participate in peptide bond formation, which is crucial in the synthesis of peptides.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the rate and efficiency of the deprotection process . Additionally, the presence of other reactive species in the environment can potentially interfere with the compound’s action.

Propriétés

IUPAC Name |

ethyl (3R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-5-17-10(15)8-9(14)6-7-13-11(16)18-12(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTWSBWPFGVCAK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CCNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650653 | |

| Record name | Ethyl (3R)-5-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester | |

CAS RN |

182370-56-5 | |

| Record name | Ethyl (3R)-5-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 182370-56-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)

![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)

![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)